molecular formula C8H9NO2 B581341 5-Hydroxy-2-methylbenzamide CAS No. 1243287-58-2

5-Hydroxy-2-methylbenzamide

Cat. No. B581341
M. Wt: 151.165
InChI Key: SQJRKCQZWDFHNB-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzamide is a chemical compound . It’s used in various applications, including as a reagent in chemical reactions .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like 5-Hydroxy-2-methylbenzamide, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a catalyst and ultrasonic irradiation . Another method involves the reaction of halokojic acids with heterocyclic S-nucleophiles .


Chemical Reactions Analysis

Benzamides, including 5-Hydroxy-2-methylbenzamide, can participate in various chemical reactions . These reactions can be influenced by factors such as the presence of a catalyst, the reaction conditions, and the specific reactants used .

Scientific Research Applications

  • Synthesis and Stereochemistry : Dischino et al. (1999) reported the stereoselective reduction of a related compound, leading to the synthesis of a 3H-labeled version with high specific activity. This highlights the compound's potential in synthesizing labeled molecules for research purposes (Dischino et al., 1999).

  • Structural and Electronic Analysis : Jezierska et al. (2009) conducted a study using density functional theory to understand the structural and electronic differences in benzamide derivatives, important as analogues for analgesic and antipyretic medicines. This research provides insights into the electronic structure and dynamics of similar compounds (Jezierska et al., 2009).

  • Microsomal Demethylation Study : Constantino et al. (1992) explored the metabolism of N,N-dimethylbenzamides in rat liver microsomes. This study is significant for understanding the metabolic pathways and potential therapeutic applications of related benzamide compounds (Constantino et al., 1992).

  • DNA Interaction : A study by Ellervik et al. (2000) on a similar compound, 2-hydroxy-6-methoxybenzamide, explored its ability to distinguish base pairs in the minor groove of DNA. This suggests potential applications in genetic research and drug design (Ellervik et al., 2000).

  • Pharmacological Applications : The synthesis and characterization of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide by Al Mamari and Al Lawati (2019) show its potential in metal-catalyzed C–H bond functionalization reactions, highlighting its applicability in medicinal chemistry (Al Mamari & Al Lawati, 2019).

  • Spectroscopic Studies : Takač and Vikić Topić (2004) analyzed the spectral properties of salicylic acid derivatives, which provides essential information for the development of pharmaceuticals and understanding the behavior of similar compounds under different conditions (Takač & Vikić Topić, 2004).

Future Directions

The future directions in the field of catalytic chemistry, which includes the study of compounds like 5-Hydroxy-2-methylbenzamide, involve sustainable development and the discovery of high-performance catalysts . This includes the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

properties

IUPAC Name

5-hydroxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJRKCQZWDFHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methylbenzamide

Citations

For This Compound
2
Citations
M Matsumoto, H Suzuki, N Watanabe… - The Journal of …, 2011 - ACS Publications
Thermally stable rotamers of bicyclic dioxetanes bearing 6-hydroxynaphthalen-1-yl (anti-5a and syn-5a), 3-hydroxynaphthalen-1-yl (anti-5b and syn-5b), and 5-hydroxy-2-methylphenyl …
Number of citations: 16 pubs.acs.org
DA Roberts - 2016 - rave.ohiolink.edu
There are many mechanisms that can be targeted when designing anticancer compounds. Due to the Warburg effect, the different steps of glycolysis have been potential targets in …
Number of citations: 1 rave.ohiolink.edu

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